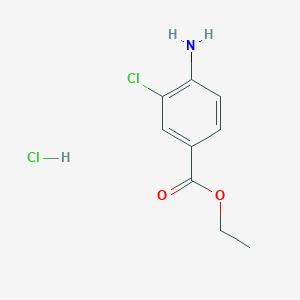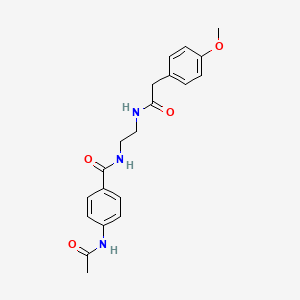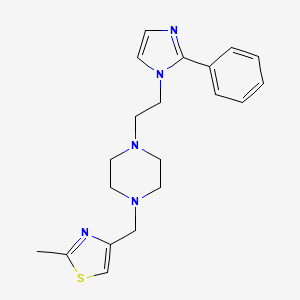![molecular formula C18H19N5O2S B2501328 N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-10-6](/img/structure/B2501328.png)
N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as methoxy, tetrazolyl, sulfanyl, and propanamide. These functional groups suggest potential pharmacological properties, as seen in similar compounds studied for their anticancer activities and interactions with various enzymes .
Synthesis Analysis
The synthesis of related compounds often involves chemoselective reactions, such as the Michael reaction, to introduce various substituents into the parent molecule. For instance, the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides was achieved by reacting acrylic acid with 3-phenylquinoxaline-2(1H)-thione, which was prepared using a novel thiation method . This approach could potentially be adapted for the synthesis of "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been elucidated using techniques such as NMR and X-ray diffraction. For example, the study of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides revealed the existence of diastereomers and their conformations, which were analyzed using 1H NMR and X-ray crystallography . These methods could be employed to determine the stereochemistry and conformational preferences of "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide".
Chemical Reactions Analysis
Compounds containing sulfanyl groups can participate in various chemical reactions. For instance, N-Ethyl-5-phenylisoxazolium 3' sulfonate can undergo hydroxide-promoted reactions to form keto ketenimine, which can then react with nucleophiles to form stable enamine adducts . Similarly, the sulfanyl group in "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" may allow for nucleophilic reactions that could be useful in further chemical modifications or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. Polarographic studies of related azo compounds have shown that different protonated species can be reduced in electron steps, which are influenced by the pH of the solution . The presence of methoxy, tetrazolyl, and sulfanyl groups in "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" would likely affect its solubility, acidity, and redox behavior, which could be studied using similar electrochemical techniques.
Wissenschaftliche Forschungsanwendungen
Tetrazole and Sulfonamide Derivatives in Pharmaceutical Research
Tetrazole and Sulfonamide Functional Groups
These groups are frequently explored for their potential in various pharmaceutical applications. Tetrazoles, for instance, have been investigated for their role as bioisosteric replacements for carboxyl groups, enhancing drug molecules' ability to bind to biological targets. Sulfonamides possess a wide range of biological activities and have been a cornerstone in the development of diuretics, carbonic anhydrase inhibitors, and antimicrobial agents.
Anticancer and Antimicrobial Applications
Anticancer Activity
Tetrazole derivatives have been explored for their potential in cancer therapy. A study presented a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base, showing promising results as Type II photosensitizers for the treatment of cancer in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The sulfonamide group, often found in antimicrobial agents, has been a focus of research due to its inhibitory action against various bacterial enzymes. This makes sulfonamide-containing compounds valuable in developing new antibacterial and antifungal agents. For example, novel derivatives incorporating sulfonamide moieties have shown significant anticonvulsive effects and potential antimicrobial activities (Farag et al., 2012).
Synthesis and Chemical Properties
- Synthetic Approaches: Research into the synthesis of compounds featuring tetrazole and sulfonamide groups offers valuable insights into chemical methodologies that could be applicable to synthesizing and studying N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide. Studies detailing the nucleophilic substitution of aryl halides by thiolate anions to produce aryl sulfides highlight the versatility of these functional groups in chemical synthesis (Migita et al., 1980).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-6-4-8-15(10-12)23-18(20-21-22-23)26-13(2)17(24)19-14-7-5-9-16(11-14)25-3/h4-11,13H,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUEAJRZTVASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)
![N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2501248.png)
![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)

![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)
![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)
![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)


![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)
![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)